1-(Difluorophenylmethyl)-3,5-difluorobenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(Difluorophenylmethyl)-3,5-difluorobenzene can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .
Scientific Research Applications
Molecular Properties and Solid-State Organization
Research on fluorinated distyrylbenzene (DSB) derivatives, including compounds related to 1-(Difluorophenylmethyl)-3,5-difluorobenzene, has been conducted to understand the impact of fluorine substitution on molecular properties and solid-state organization. These studies are crucial in exploring how fluorine atoms affect the arrangement of molecules, potentially leading to applications in materials science and nanotechnology (Renak et al., 1999).
Regioflexible Substitution and Chemical Synthesis
The regioflexible substitution of difluorobenzenes, a category including this compound, demonstrates the versatility of modern organometallic methods. This research provides valuable insights into creating various chemical compounds, highlighting the potential for developing new pharmaceuticals and agricultural chemicals (Schlosser & Heiss, 2003).
Interaction Studies in Crystal Structures
Studies involving the 2,5-difluorobenzene group, closely related to this compound, have provided insights into C–H⋯F interactions within crystal structures. This research is significant for understanding molecular aggregation influenced by fluorine substitution, relevant in crystallography and materials design (Mocilac et al., 2016).
Organometallic Chemistry and Catalysis
The use of partially fluorinated benzenes, including structures related to this compound, in organometallic chemistry and catalysis is a growing area of interest. These compounds serve as solvents or ligands in transition-metal-based catalysis, opening up new avenues in synthetic chemistry (Pike et al., 2017).
Environmental Degradation Studies
Investigations into the biodegradation of difluorobenzenes, a group including this compound, focus on their breakdown by microbial strains. This research is crucial for understanding the environmental impact and degradation pathways of fluorinated compounds, often used in industrial applications (Moreira et al., 2009).
Properties
IUPAC Name |
1-[difluoro(phenyl)methyl]-3,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4/c14-11-6-10(7-12(15)8-11)13(16,17)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZCSGQJEJTWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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